molecular formula C20H27N B13731320 Dehydroabietonitrile CAS No. 31148-95-5

Dehydroabietonitrile

Cat. No.: B13731320
CAS No.: 31148-95-5
M. Wt: 281.4 g/mol
InChI Key: KSODEYYYINEFHT-SLFFLAALSA-N
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Description

Dehydroabietylnitrile is an organic compound with the molecular formula C({20})H({27})N. It is derived from dehydroabietic acid, a diterpene resin acid found in rosin. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroabietylnitrile can be synthesized through the reaction of dehydroabietylamine with a suitable nitrile-forming reagent. One common method involves the dehydration of dehydroabietylamine using reagents such as thionyl chloride (SOCl({2})) or phosphorus oxychloride (POCl({3})). The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of dehydroabietylnitrile may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dehydroabietylnitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert dehydroabietylnitrile to dehydroabietylamine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO({3})) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.

    Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of dehydroabietic acid derivatives.

    Reduction: Formation of dehydroabietylamine.

    Substitution: Formation of various substituted dehydroabietylnitrile derivatives.

Scientific Research Applications

Dehydroabietylnitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dehydroabietylnitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Dehydroabietylnitrile can be compared with other similar compounds, such as:

    Dehydroabietic acid: Both compounds share a common structural backbone but differ in their functional groups.

    Dehydroabietylamine: This compound is a reduced form of dehydroabietylnitrile and exhibits different chemical properties.

    Nitrile-containing compounds: Dehydroabietylnitrile is unique due to its diterpene structure, which distinguishes it from other nitrile-containing compounds like benzonitrile or acetonitrile.

Properties

CAS No.

31148-95-5

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonitrile

InChI

InChI=1S/C20H27N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1

InChI Key

KSODEYYYINEFHT-SLFFLAALSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C#N)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C#N)C

Origin of Product

United States

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